molecular formula C4HCl3O2S2 B13461253 3,5-Dichlorothiophene-2-sulfonyl chloride

3,5-Dichlorothiophene-2-sulfonyl chloride

Cat. No.: B13461253
M. Wt: 251.5 g/mol
InChI Key: HTZCYIZVUGIIAW-UHFFFAOYSA-N
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Description

3,5-Dichlorothiophene-2-sulfonyl chloride is a heteroaryl sulfonyl chloride derivative. It is a compound with the molecular formula C4HCl3O2S2 and a molecular weight of 251.54 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 3,5-Dichlorothiophene-2-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 3,5-dichlorothiophene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Dichlorothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine or triethylamine, and solvents such as dichloromethane or toluene. The major products formed depend on the specific reagents and conditions used but often include sulfonamide and sulfonate derivatives .

Scientific Research Applications

3,5-Dichlorothiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichlorothiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical synthesis processes to modify or create new compounds .

Comparison with Similar Compounds

3,5-Dichlorothiophene-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C4HCl3O2S2

Molecular Weight

251.5 g/mol

IUPAC Name

3,5-dichlorothiophene-2-sulfonyl chloride

InChI

InChI=1S/C4HCl3O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H

InChI Key

HTZCYIZVUGIIAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)S(=O)(=O)Cl)Cl

Origin of Product

United States

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